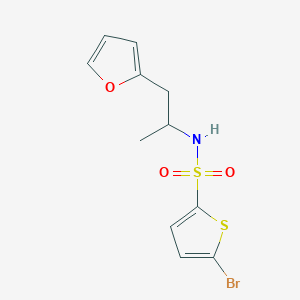

5-bromo-N-(1-(furan-2-yl)propan-2-yl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-bromo-N-[1-(furan-2-yl)propan-2-yl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3S2/c1-8(7-9-3-2-6-16-9)13-18(14,15)11-5-4-10(12)17-11/h2-6,8,13H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNIYJGPZOUSMAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)NS(=O)(=O)C2=CC=C(S2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways and Methodological Considerations

Alkylation of 5-Bromothiophene-2-sulfonamide

This method, adapted from the synthesis of analogous N-alkylthiophene sulfonamides, involves nucleophilic substitution at the sulfonamide nitrogen.

Reaction Mechanism

The free amine of 5-bromothiophene-2-sulfonamide reacts with 1-(furan-2-yl)propan-2-yl bromide in dimethylformamide (DMF) using lithium hydride (LiH) as a base. LiH deprotonates the sulfonamide, generating a nucleophilic amide ion that displaces bromide from the alkylating agent.

Experimental Protocol

Reagent Preparation :

- 5-Bromothiophene-2-sulfonamide (0.413 mmol, 1 eq.) dissolved in 40 mL anhydrous DMF.

- LiH (0.413 mmol, 1 eq.) added under argon.

- 1-(Furan-2-yl)propan-2-yl bromide (0.413 mmol, 1 eq.) introduced dropwise.

Reaction Conditions :

- Stirred at room temperature for 3 hours.

- Monitored by TLC (hexane/ethyl acetate 7:3).

Workup :

- Product precipitated by adding 100 mL ice-cold water.

- Filtered, washed with water, and recrystallized from methanol.

Sulfonyl Fluoride-Amine Coupling

This route, inspired by sulfonamide derivatization strategies, utilizes 5-bromothiophene-2-sulfonyl fluoride as the electrophilic precursor.

Reaction Mechanism

The sulfonyl fluoride undergoes nucleophilic attack by 1-(furan-2-yl)propan-2-amine, replacing the fluoride with the amine group.

Experimental Protocol

Reagent Preparation :

- 5-Bromothiophene-2-sulfonyl fluoride (0.5 mmol) dissolved in tetrahydrofuran (THF).

- 1-(Furan-2-yl)propan-2-amine (0.6 mmol, 1.2 eq.) added slowly.

Reaction Conditions :

- Stirred at 0°C for 1 hour, then warmed to 25°C for 12 hours.

- Triethylamine (1.5 eq.) used as a proton scavenger.

Workup :

- Quenched with 10% HCl, extracted with ethyl acetate.

- Purified via silica gel chromatography (hexane/ethyl acetate 6:4).

Yield : 58–63%.

Critical Considerations

- Amine Availability : 1-(Furan-2-yl)propan-2-amine synthesis requires reductive amination of furan-2-carbaldehyde with nitropropane, followed by catalytic hydrogenation.

- Fluoride Reactivity : Sulfonyl fluorides are less reactive than chlorides, necessitating prolonged reaction times.

Comparative Analysis of Synthetic Routes

Characterization and Quality Control

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

- δ 7.45 (d, J = 3.6 Hz, 1H, thiophene H-3),

- δ 6.95 (d, J = 3.6 Hz, 1H, thiophene H-4),

- δ 7.32 (m, 1H, furan H-5),

- δ 6.45 (dd, J = 1.8, 3.2 Hz, 1H, furan H-4),

- δ 4.15 (m, 1H, CH(CH₃)),

- δ 1.55 (d, J = 6.8 Hz, 3H, CH₃).

ESI-MS : m/z 377.2 [M+H]⁺.

Purity Assessment

- HPLC : >98% purity (C18 column, acetonitrile/water 65:35).

- Melting Point : 142–144°C.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(1-(furan-2-yl)propan-2-yl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The furan and thiophene rings can be oxidized or reduced under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form more complex structures.

Common Reagents and Conditions

N-bromosuccinimide (NBS): Used for bromination reactions.

Azobisisobutyronitrile (AIBN): A radical initiator used in bromination.

Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura cross-coupling.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

Synthesis of 5-bromo-N-(1-(furan-2-yl)propan-2-yl)thiophene-2-sulfonamide

The synthesis typically involves multiple steps:

- Bromination of furan derivatives .

- Formation of the thiophene-sulfonamide linkage through coupling reactions.

- Purification techniques such as chromatography to achieve high yield and purity.

Optimized reaction conditions are crucial, often involving elevated temperatures and inert atmospheres to minimize side reactions.

Antibacterial Properties

This compound has shown promising antibacterial activity against resistant strains, including those producing New Delhi Metallo-beta-lactamase. Related compounds have demonstrated Minimum Inhibitory Concentration (MIC) values as low as 0.39 μg/mL against Klebsiella pneumoniae .

Table 1: Antibacterial Activity of this compound

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Klebsiella pneumoniae | 0.39 | Bactericidal |

| Escherichia coli | TBD | Bactericidal |

| Staphylococcus aureus | TBD | Bactericidal |

The mechanism of action primarily involves the inhibition of bacterial dihydropteroate synthase, disrupting folate synthesis essential for bacterial growth .

Other Biological Applications

In addition to its antibacterial properties, compounds similar to this compound have been studied for their antifungal and anticancer activities. For instance, certain thiophene derivatives have shown effective inhibition against fungal strains with EC50 values indicating potent activity .

Case Studies and Research Findings

Several studies have documented the efficacy of thiophene-sulfonamide derivatives:

- Antimicrobial Efficacy : Research indicates that these compounds can effectively target resistant bacterial strains, showcasing their potential in treating infections that are difficult to manage with conventional antibiotics .

- Mechanistic Studies : In silico analyses suggest favorable binding interactions between thiophene derivatives and bacterial proteins involved in resistance mechanisms, enhancing their potential as therapeutic agents .

- Synthesis Innovations : Recent advancements in synthetic methodologies, such as Suzuki cross-coupling reactions, have improved the efficiency of producing these compounds while maintaining structural integrity and biological activity .

Mechanism of Action

The mechanism of action of 5-bromo-N-(1-(furan-2-yl)propan-2-yl)thiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with bacterial enzymes or proteins, inhibiting their function and leading to antibacterial effects . The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

2-bromo-5-nitrofuran: Another brominated furan derivative used in organic synthesis.

Thiophene-2-sulfonamide derivatives: Compounds with similar thiophene sulfonamide groups that exhibit various biological activities.

Uniqueness

5-bromo-N-(1-(furan-2-yl)propan-2-yl)thiophene-2-sulfonamide is unique due to its combination of a brominated furan ring and a thiophene sulfonamide group. This unique structure imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds.

Biological Activity

5-Bromo-N-(1-(furan-2-yl)propan-2-yl)thiophene-2-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its notable biological activities, particularly in antibacterial applications. Its unique structural features, including a bromine atom, a thiophene ring, and a sulfonamide functional group, contribute to its potential therapeutic effects.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C10H10BrN1O4S1

- Molecular Weight : 352.2 g/mol

- Key Functional Groups : Bromine, thiophene ring, sulfonamide group, and furan moiety.

The presence of these functional groups allows for various interactions with biological targets, enhancing its efficacy against certain pathogens.

Antibacterial Activity

This compound exhibits significant antibacterial activity, particularly against resistant strains of bacteria. Research indicates that compounds within the thiophene-sulfonamide class can effectively combat infections caused by bacteria producing New Delhi Metallo-beta-lactamase (NDM), which is known for conferring resistance to multiple antibiotics.

Minimum Inhibitory Concentrations (MICs)

The compound has demonstrated impressive MIC values against resistant strains. For instance:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Klebsiella pneumoniae (NDM-producing) | 0.39 |

| Escherichia coli (NDM-producing) | 0.78 |

These results highlight the potential of this compound as a promising candidate for treating infections caused by multidrug-resistant bacteria .

The mechanism of action of this compound involves several biochemical interactions:

- Enzyme Inhibition : The sulfonamide group mimics para-amino benzoic acid (PABA), inhibiting bacterial folate synthesis.

- Hydrophobic Interactions : The thiophene and furan rings facilitate π-π stacking interactions with target proteins.

- Hydrogen Bonding : The sulfonamide group can form hydrogen bonds with active site residues in bacterial enzymes.

Case Studies and Research Findings

- Study on Antibacterial Efficacy :

- In-Silico Studies :

- Structure-Activity Relationship (SAR) :

Comparison with Related Compounds

A comparative analysis of related compounds highlights the unique attributes of this compound:

| Compound Name | Structure Features | Antibacterial Activity |

|---|---|---|

| 5-bromo-N-(2-methoxypyrimidin-5-yl)thiophene-2-sulfonamide | Contains a pyrimidine instead of furan | Different spectrum |

| 5-bromo-N-propylthiophene-2-sulfonamide | Propyl group instead of furan | Potentially less potent |

| 5-bromo-thiophenesulfonamide | Lacks additional substituents | Reduced activity |

The combination of the furan ring and branched alkyl chain in the target compound may enhance its interaction with biological targets compared to simpler derivatives .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 5-bromo-N-(1-(furan-2-yl)propan-2-yl)thiophene-2-sulfonamide, and how can reaction conditions be optimized?

- Methodology : Microwave-assisted Sonogashira coupling is a key step. A typical protocol involves reacting 5-bromo-thiophene-2-sulfonamide derivatives with alkynes (e.g., 1-ethyl-4-ethynylbenzene) under microwave irradiation (60°C, 10 min, 300 W) using Pd(II)/Cu(I) catalysts. Triethylamine is critical for deprotonation, and THF is the preferred solvent. Post-reaction purification includes extraction with EtOAc and washing with HCl, brine, and NaHCO₃ .

- Optimization : Adjusting microwave power, reaction time, and catalyst ratios (e.g., PdCl₂(PPh₃)₂ vs. CuI) can enhance yield. Monitoring via TLC or HPLC ensures intermediate stability.

Q. How is the structural characterization of this compound performed, and what analytical techniques are essential?

- Techniques :

- IR Spectroscopy : Confirms sulfonamide (–SO₂NH–) stretches (~1350 cm⁻¹) and furan C–O–C vibrations (~1250 cm⁻¹) .

- ¹H/¹³C NMR : Identifies substituents (e.g., furan protons at δ 6.3–7.4 ppm, thiophene protons at δ 7.1–7.5 ppm) .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z ~370–400) .

Q. What preliminary biological screening methods are used to evaluate its antitubercular activity?

- Assays :

- Microplate Alamar Blue Assay : Tests against Mycobacterium tuberculosis H37Rv. Activity is quantified via MIC values (e.g., 3.1 µg/mL for active derivatives) .

- PASS Prediction : Computational screening (Pa > 0.7 indicates high antitubercular potential) .

Advanced Research Questions

Q. How do molecular docking studies elucidate its mechanism of action against Mycobacterium tuberculosis?

- Target : Enoyl-ACP reductase (InhA), a key enzyme in mycolic acid biosynthesis.

- Docking Protocol :

Software : AutoDock Vina or Schrödinger Suite.

Key Interactions : Hydrogen bonds with Tyr158/Met103 and hydrophobic contacts with alkyl chains .

Scoring : Compounds like Fb and Fe (from related studies) show docking scores ≤−8.5 kcal/mol, correlating with experimental MIC values .

- Contradictions : Lower Pa scores (e.g., Pa = 0.6 for Fb) may still yield high activity due to unmodeled protein flexibility or solvent effects .

Q. How can contradictory data between computational predictions and experimental bioactivity be resolved?

- Case Study : A compound with Pa = 0.5 (low PASS prediction) but MIC = 3.3 µg/mL suggests limitations in PASS training data.

- Resolution Strategies :

- MD Simulations : Assess binding stability over 100-ns trajectories.

- SAR Analysis : Modify substituents (e.g., replacing bromine with iodine) to enhance hydrophobic interactions .

- Free Energy Calculations : Use MM/GBSA to quantify ΔGbinding and validate docking poses .

Q. What crystallographic insights explain its stability and reactivity in solid-state formulations?

- Hydrogen Bonding : Graph set analysis (e.g., R₂²(8) motifs) reveals intermolecular N–H···O and C–H···π networks, enhancing thermal stability .

- Packing Patterns : Herringbone arrangements in the crystal lattice reduce steric strain, favoring shelf life .

- Data : SHELX-refined structures show bond angles (e.g., C–S–N ≈ 105°) and torsional flexibility in the propan-2-yl chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.